molecular formula C11H16F3NO5 B13499758 rac-(3R,6R)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid, cis

rac-(3R,6R)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid, cis

Cat. No.: B13499758
M. Wt: 299.24 g/mol
InChI Key: BANLPUBDXKFACM-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(3R,6R)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid, cis is a chiral morpholine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, a trifluoromethyl (CF₃) group at position 6, and a carboxylic acid moiety at position 3. Its molecular formula is estimated to be C₁₂H₁₆F₃NO₅ (calculated molecular weight: ~319.26 g/mol). The compound is primarily used as a building block in organic synthesis, particularly in drug discovery, where its Boc group enables orthogonal deprotection strategies under acidic conditions. The cis configuration of the stereocenters at positions 3R and 6R influences its conformational stability and reactivity, making it valuable for synthesizing enantioselective pharmaceutical intermediates.

Properties

Molecular Formula

C11H16F3NO5

Molecular Weight

299.24 g/mol

IUPAC Name

(3R,6R)-4-[(2-methylpropan-2-yl)oxycarbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid

InChI

InChI=1S/C11H16F3NO5/c1-10(2,3)20-9(18)15-4-7(11(12,13)14)19-5-6(15)8(16)17/h6-7H,4-5H2,1-3H3,(H,16,17)/t6-,7-/m1/s1

InChI Key

BANLPUBDXKFACM-RNFRBKRXSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](OC[C@@H]1C(=O)O)C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)N1CC(OCC1C(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Formation of the Morpholine Core with Trifluoromethyl Substitution

The synthesis often starts from piperidine or morpholine derivatives, where the trifluoromethyl group is introduced via electrophilic trifluoromethylation or by using trifluoromethyl-substituted precursors. According to patent EP2473502A1, methyl 5-(trifluoromethyl)piperidine-3-carboxylate derivatives are prepared as intermediates, which are then converted into morpholine analogs through ring transformations and functional group interconversions.

Key reaction conditions include:

Reaction Step Reagents/Conditions Notes
Trifluoromethylation Use of trifluoromethylating agents or trifluoromethyl-substituted esters Achieves regioselective substitution at the 6-position
Ring closure Cyclization strategies involving amine and hydroxyl functionalities Forms morpholine ring system

Introduction of the tert-Butoxycarbonyl (Boc) Protecting Group

Protection of the amine nitrogen as a Boc derivative is critical for controlling reactivity in subsequent steps. The Boc group is introduced typically by reaction with di-tert-butyl dicarbonate ((Boc)2O) under mild basic conditions.

From the data in Ambeed's catalog and related literature, Boc protection is performed under standard conditions:

Reaction Step Reagents/Conditions Yield Notes
Boc protection Di-tert-butyl dicarbonate, base (e.g., triethylamine), solvent: dichloromethane or tetrahydrofuran (THF) >90% Protects the nitrogen, enabling selective functionalization

Carboxylation and Hydrolysis to the Carboxylic Acid

The carboxylic acid function at the 3-position is introduced via hydrolysis of ester intermediates or direct carboxylation reactions. Hydrolysis is commonly achieved using lithium hydroxide or sodium hydroxide in aqueous-organic solvent mixtures such as THF/water or ethanol/water.

Experimental details from Ambeed show:

Hydrolysis Conditions Yield Operation Details
LiOH·H2O, THF/H2O, 70 °C, 6 h 93% Hydrolysis of methyl or ethyl esters to carboxylic acid
NaOH, EtOH, 25-70 °C, 3 h 100% Mild hydrolysis with complete conversion

The acid is then isolated by acidification and extraction with organic solvents such as methyl tert-butyl ether (MTBE) or ethyl acetate.

Stereochemical Control and Isolation of the cis Isomer

The cis stereochemistry at positions 3 and 6 is achieved through careful control of reaction conditions and stereoselective synthesis or resolution techniques. The cis isomer is often separated from trans isomers by chromatographic methods or crystallization.

Patent EP2473502A1 describes preparation of cis isomers of trifluoromethyl-substituted piperidine carboxylic acids and their derivatives, highlighting the importance of stereochemical purity for biological activity.

Advanced Functionalization: Conversion to Isocyanates and Amides

Further transformations include conversion of carboxylic acids to isocyanates using diphenyl phosphoryl azide (DPPA) and triethylamine in toluene, followed by reactions to form amides or carbamates.

Data from Ambeed:

Reaction Reagents/Conditions Yield Notes
Carboxylic acid to isocyanate DPPA, triethylamine, toluene, 20-90 °C, 1.5-2.5 h 84-100% Gas evolution observed; product used directly
Amide formation EDC, DMAP, 4-chloroaniline, DCM, inert atmosphere, 48 h 84% Coupling under mild conditions

These steps are crucial for preparing derivatives for further biological evaluation or synthetic applications.

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Trifluoromethylation and ring formation Trifluoromethylating agents, cyclization Not specified Formation of morpholine core with CF3
2 Boc protection (Boc)2O, base, DCM or THF >90 Protects amine nitrogen
3 Ester hydrolysis to acid LiOH·H2O in THF/H2O, 70 °C, 6 h or NaOH in EtOH, 25-70 °C, 3 h 93-100 Converts ester to carboxylic acid
4 Isocyanate formation DPPA, triethylamine, toluene, reflux 84-100 Intermediate for further functionalization
5 Amide coupling EDC, DMAP, amine, DCM, inert atmosphere 84 Amide bond formation
  • The use of lithium hydroxide in THF/water mixtures at elevated temperatures is effective for ester hydrolysis with high yields and minimal side reactions.
  • Diphenyl phosphoryl azide (DPPA) is a reliable reagent for converting carboxylic acids to isocyanates under mild conditions, facilitating subsequent amide or carbamate formation.
  • Stereochemical purity is maintained through selective synthesis and chromatographic separation, critical for biological activity of the cis isomer.
  • Photochemical and catalytic methods have been explored for related carboxylic acid transformations, but classical methods remain predominant for this compound class.

The preparation of rac-(3R,6R)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid, cis, involves a multi-step synthetic sequence emphasizing stereoselective morpholine ring construction, trifluoromethyl incorporation, Boc protection, and ester hydrolysis. High-yielding protocols employing lithium hydroxide or sodium hydroxide for hydrolysis, and diphenyl phosphoryl azide for isocyanate formation, are well documented. The cis stereochemistry is achieved and maintained through careful synthetic design and purification. These methods are supported by patent literature and experimental data, providing a robust foundation for further chemical and pharmaceutical development of this compound.

Chemical Reactions Analysis

Types of Reactions: rac-(3R,6R)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid, cis can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

Common Reagents and Conditions: Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate the reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution reactions could introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

rac-(3R,6R)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid, cis has several applications in scientific research:

Mechanism of Action

The mechanism of action of rac-(3R,6R)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid, cis involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s stability and binding affinity, while the morpholine ring provides a scaffold for further functionalization .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound is compared below with structurally related heterocycles and fluorinated analogs:

Compound Structure Molecular Formula Molecular Weight (g/mol) Key Functional Groups Protecting Group Applications
Target Compound Morpholine C₁₂H₁₆F₃NO₅ ~319.26 Carboxylic acid, Boc, CF₃ tert-Boc Drug discovery intermediates
4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid Pyridine C₇H₄F₃NO₂ 195.11 Carboxylic acid, CF₃ None Pharmaceutical intermediates
rac-(3R,6R)-3-Amino-6-(trifluoromethyl)piperidin-2-one HCl, cis Piperidinone C₇H₁₁ClF₃N₂O 218.6 Amide, amine, CF₃, HCl salt None Medicinal chemistry
rac-(3aR,6aR)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-furo... Furopyrrole-morpholine C₂₂H₂₁NO₅ 379.41 Carboxylic acid, Fmoc Fmoc Peptide synthesis

Key Comparisons:

Structural Flexibility vs. Rigidity The target compound’s morpholine ring offers moderate conformational flexibility compared to the rigid pyridine backbone of 4-(trifluoromethyl)-3-pyridinecarboxylic acid. This flexibility enhances its utility in binding to diverse biological targets. The piperidinone derivative () lacks the oxygen atom in its ring, reducing polarity and increasing lipophilicity.

Protecting Group Strategies

  • The tert-Boc group in the target compound is acid-labile, enabling selective deprotection without affecting the carboxylic acid or CF₃ group. In contrast, the Fmoc-protected morpholine () requires basic conditions for cleavage, limiting compatibility with acid-sensitive substrates.

Fluorine Content and Bioactivity

  • The trifluoromethyl group in all compared compounds enhances metabolic stability and membrane permeability. However, the target compound’s morpholine ring provides a balance between hydrophilicity (from the oxygen atom) and lipophilicity (from CF₃), unlike the fully aromatic pyridine analog.

Solubility and Handling The HCl salt form of the piperidinone derivative () improves aqueous solubility, whereas the target compound’s free carboxylic acid favors solubility in polar aprotic solvents like DMF or DMSO.

Biological Activity

rac-(3R,6R)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid, cis, is a complex organic compound notable for its unique structural features and potential biological applications. The compound contains a morpholine ring and is characterized by the presence of a trifluoromethyl group and a tert-butoxycarbonyl (Boc) protecting group. These structural elements enhance its lipophilicity, stability, and reactivity, making it a candidate for various therapeutic applications.

  • Molecular Formula : C₁₁H₁₆F₃NO₅
  • Molecular Weight : 299.24 g/mol
  • Key Features :
    • Morpholine ring structure
    • Trifluoromethyl substitution enhancing interaction with biological membranes
    • Boc group serving as a protecting group for amino functionalities

Biological Activity

The biological activity of rac-(3R,6R)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid has been investigated in several studies, highlighting its potential in therapeutic applications:

  • Enzyme-Substrate Interactions : The compound has shown significant promise in studies related to enzyme-substrate interactions. Its unique trifluoromethyl group enhances binding affinity to various enzymes, potentially improving catalytic efficiency and selectivity.
  • Protein-Ligand Binding : Research indicates that this compound can effectively modulate protein-ligand interactions, which is crucial in drug design and development. The steric and electronic properties imparted by the trifluoromethyl group allow for better interaction with target proteins.
  • Pharmacokinetics : The lipophilicity introduced by the trifluoromethyl group may influence the pharmacokinetic properties of the compound, including absorption, distribution, metabolism, and excretion (ADME). This makes it a candidate for further evaluation in drug development .

Case Studies

Several case studies have been conducted to evaluate the biological activity of rac-(3R,6R)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid:

  • Study on Antimicrobial Activity : A study assessed the antimicrobial properties of various morpholine derivatives, including this compound. Results indicated that it exhibited moderate antibacterial activity against Gram-positive bacteria due to its ability to penetrate bacterial membranes effectively .
  • Inhibition of Type III Secretion System (T3SS) : Research focused on targeting virulence factors in pathogenic bacteria highlighted the potential of this compound to inhibit T3SS activity in enteropathogenic E. coli (EPEC). The compound was shown to downregulate key virulence genes without exhibiting cytotoxic effects on host cells .

Comparative Analysis

To better understand the biological activity of rac-(3R,6R)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid, a comparative analysis with similar compounds is useful:

Compound NameStructure FeaturesUnique Aspects
rac-(3R,6S)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acidSimilar morpholine structureDifferent stereochemistry may lead to varied biological activities
rac-(3R,6R)-4-[(tert-butoxy)carbonyl]-6-methylmorpholine-3-carboxylic acidLacks trifluoromethyl substitutionUsed primarily in peptide synthesis
rac-(3S,6S)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acidAnother stereoisomerPotentially different pharmacological effects due to stereochemistry

Q & A

How can synthetic routes for this compound be optimized to improve yield and purity?

Answer:
The synthesis involves multi-step reactions requiring precise control of temperature, solvent selection (e.g., dichloromethane or THF), and inert atmospheres to prevent degradation of the Boc (tert-butoxycarbonyl) group . Key steps include:

  • Protection/Deprotection: Use Boc-anhydride under basic conditions (e.g., DMAP) for protection; TFA for deprotection .
  • Trifluoromethyl Group Introduction: Employ nucleophilic trifluoromethylation reagents (e.g., Ruppert–Prakash reagent) in anhydrous conditions .
  • Purification: Column chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC for enantiomeric separation .

Critical Parameters:

  • Temperature control (<0°C for exothermic steps).
  • Moisture-sensitive steps require argon/nitrogen blankets.
  • Monitor reaction progress via TLC (Rf ~0.3 in 1:1 hexane/EtOAc) or LC-MS .

What analytical techniques are most effective for structural confirmation and purity assessment?

Answer:

  • NMR Spectroscopy:
    • 1H/13C NMR: Confirm regiochemistry (e.g., morpholine ring protons at δ 3.5–4.2 ppm) and Boc group (tert-butyl singlet at δ 1.4 ppm) .
    • 19F NMR: Verify trifluoromethyl group (δ -60 to -65 ppm) .
  • Mass Spectrometry (HRMS): Exact mass matching (e.g., [M+H]+ for C13H19F3NO5: calc. 326.12, obs. 326.11) .
  • HPLC: Chiral columns (e.g., Chiralpak AD-H) to resolve racemates; >98% purity .

How does the (3R,6R) stereochemistry influence biological activity compared to other stereoisomers?

Answer:
The (3R,6R) configuration enhances target binding affinity due to optimal spatial alignment of the trifluoromethyl and carboxylic acid groups. For example:

  • Enzyme Inhibition: In HIV-1 integrase studies, the cis-(3R,6R) isomer showed 10-fold higher IC50 than trans isomers due to improved hydrophobic interactions .
  • Solubility: The stereochemistry reduces crystallinity, improving solubility in polar solvents (e.g., DMSO solubility: 25 mg/mL vs. <5 mg/mL for trans) .

Methodology for Comparison:

  • Enantioselective Synthesis: Use chiral auxiliaries (e.g., Evans’ oxazolidinones) .
  • Biological Assays: Competitive binding assays (SPR) and cellular uptake studies .

What strategies mitigate degradation of the trifluoromethyl group during storage or reactions?

Answer:

  • Storage: Lyophilized solid at -20°C under argon; avoid aqueous buffers (hydrolysis risk) .
  • Reaction Conditions:
    • Avoid strong bases (e.g., NaOH) to prevent CF3 group cleavage.
    • Use mild reducing agents (e.g., NaBH4 instead of LiAlH4) .
  • Stabilizers: Add radical scavengers (e.g., BHT) during photochemical reactions .

How can computational modeling predict interactions between this compound and biological targets?

Answer:

  • Docking Studies (AutoDock Vina): Map the carboxylic acid and trifluoromethyl groups to active-site residues (e.g., Mg2+ in integrases) .
  • MD Simulations (GROMACS): Assess conformational stability of the morpholine ring in lipid bilayers .
  • QSAR Models: Correlate logP (calculated: 2.1) with cellular permeability .

Validation: Cross-reference with SPR binding data (KD < 100 nM for high-affinity targets) .

What are the challenges in resolving the racemic mixture, and which methods are most effective?

Answer:

  • Chiral Chromatography: Use cellulose-based columns (e.g., Chiralcel OD-H) with heptane/ethanol (85:15); resolution factor Rs > 1.5 .
  • Enzymatic Resolution: Lipases (e.g., Candida antarctica) selectively hydrolyze esters of one enantiomer (ee > 99%) .
  • Crystallization-Induced Diastereomer Resolution: Form diastereomeric salts with chiral amines (e.g., cinchonidine) .

How to evaluate the compound’s stability under physiological conditions?

Answer:

  • Accelerated Stability Testing:
    • pH Variability: Incubate in buffers (pH 1–9) at 37°C; monitor via HPLC (degradants <5% at 24 hours) .
    • Oxidative Stress: Expose to H2O2 (3%); assess CF3 group integrity via 19F NMR .
  • Plasma Stability: Incubate with human plasma; quantify parent compound using LC-MS/MS .

What role does the morpholine ring play in enhancing bioavailability?

Answer:

  • Solubility: The ring’s polarity increases water solubility (logP ~1.8 vs. ~3.5 for analogous piperidines) .
  • Metabolic Stability: Resists cytochrome P450 oxidation due to reduced electron density .
  • Membrane Permeability: Morpholine’s compact conformation enhances diffusion across lipid bilayers (Papp > 1 × 10^-6 cm/s in Caco-2 assays) .

How to design SAR studies focusing on the trifluoromethyl and carboxylic acid groups?

Answer:

  • Analog Synthesis: Replace CF3 with Cl, CH3, or OCF3; modify carboxylic acid to esters or amides .
  • Biological Testing:
    • Enzyme Inhibition (IC50): HIV-1 integrase strand-transfer assay .
    • Cytotoxicity (CC50): HepG2 cell viability via MTT .
  • Data Analysis: Plot IC50 vs. substituent electronegativity; optimal activity with CF3 (σp = 0.54) .

What in silico tools can predict metabolic pathways and toxicity?

Answer:

  • Metabolism Prediction (ADMET Predictor): Identify likely Phase I oxidation sites (e.g., morpholine ring) .
  • Toxicity Screening (Derek Nexus): Flag potential hepatotoxicity from carboxylic acid metabolites .
  • CYP Inhibition Assays: Use molecular docking to predict CYP3A4/2D6 interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.